molecular formula C21H16N4O5 B2634218 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-06-4

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2634218
CAS RN: 942002-06-4
M. Wt: 404.382
InChI Key: CQPRJJRHNCBQTN-LYBHJNIJSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H16N4O5 and its molecular weight is 404.382. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement presents a methodological approach to producing urea derivatives, including those related to the compound . These transformations enable the synthesis of novel alkyl derivatives, showcasing the diversity and potential for creating a wide range of structurally related compounds (Khouili et al., 2021).

Potential Applications

  • Research on the synthesis, DFT studies, and biological applications of novel compounds containing Lawsone highlights the importance of these compounds in antioxidant and antitumor activities. This underscores the potential medical and pharmaceutical applications of structurally similar compounds, thereby suggesting possible areas of application for the compound (Hassanien et al., 2022).
  • The study on co-sensitization with near-IR absorbing cyanine dye for improving photoelectric conversion in dye-sensitized solar cells indicates the utility of certain chemical compounds in enhancing the efficiency of solar cells. This could imply potential applications in energy conversion for compounds with similar structural features or functionalities (Wu et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 2-aminobenzophenone to form 3-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid. This intermediate is then reacted with furan-2-carbaldehyde to form the corresponding Schiff base, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "Benzo[d][1,3]dioxole-5-carboxylic acid", "2-aminobenzophenone", "Furan-2-carbaldehyde", "Reducing agent (e.g. sodium borohydride or lithium aluminum hydride)" ], "Reaction": [ "Step 1: Condensation of benzo[d][1,3]dioxole-5-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent such as EDC or DCC to form 3-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid.", "Step 2: Reaction of 3-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2,3-dihydroquinazoline-4(1H)-carboxylic acid with furan-2-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the corresponding Schiff base.", "Step 3: Reduction of the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride to form (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

942002-06-4

Product Name

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C21H16N4O5

Molecular Weight

404.382

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H16N4O5/c26-20(22-13-7-8-17-18(10-13)30-12-29-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-28-14/h1-10H,11-12H2,(H2,22,24,26)

InChI Key

CQPRJJRHNCBQTN-LYBHJNIJSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CO5

solubility

not available

Origin of Product

United States

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